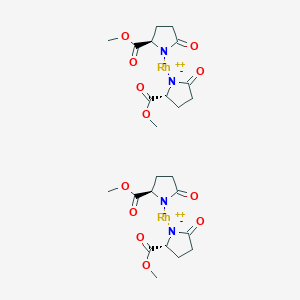
N-(2-ヒドロキシエチル)ヘプタデカンアミド
概要
説明
ヘプタデカノイルエタノールアミドは、脂肪酸アミドの一種であり、脂肪酸とアミン(この場合はエタノールアミン)の縮合によって形成される生体活性脂質です。 この化合物は、アナンダミドなどの他のアミドと構造的に類似していますが、ヘプタデカノイル酸骨格を特徴としています 。 ヘプタデカノイルエタノールアミドは、特にエンドカンナビノイド系の調節における有意な生理活性で知られています .
科学的研究の応用
Heptadecanoyl Ethanolamide has a wide range of scientific research applications:
作用機序
ヘプタデカノイルエタノールアミドは、エンドカンナビノイド系の一部である細胞受容体や酵素と相互作用することにより、その効果を発揮します。 この系は、痛み、炎症、免疫応答などの生理学的プロセスを調節する上で重要な役割を果たします 。 この化合物は、ヒト組み換えVR1を発現する細胞におけるアラキドノイルエタノールアミドへのカルシウム流入応答を増強し、受容体活性の調節における役割を示唆しています .
生化学分析
Biochemical Properties
N-(2-Hydroxyethyl)heptadecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that N-(2-Hydroxyethyl)heptadecanamide potentiates the Ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant VR1 .
Cellular Effects
The effects of N-(2-Hydroxyethyl)heptadecanamide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-Hydroxyethyl)heptadecanamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-(2-Hydroxyethyl)heptadecanamide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)heptadecanamide vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-Hydroxyethyl)heptadecanamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-(2-Hydroxyethyl)heptadecanamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
準備方法
ヘプタデカノイルエタノールアミドは、さまざまな方法で合成することができます。一般的な合成経路の1つは、特定の条件下でヘプタデカノイル酸とエタノールアミンを反応させることです。 このプロセスは通常、脱水剤を使用してアミド結合の形成を促進する必要があります 。 工業生産方法には、マルガロイルクロリドとモノエタノールアミンを使用するなど、よりスケーラブルなプロセスが含まれる場合があります .
化学反応の分析
ヘプタデカノイルエタノールアミドは、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、酸化剤によって促進され、対応するケトンまたはカルボン酸の形成につながります。
還元: 還元反応は、アミド基をアミンに変換することができ、通常、水素化リチウムアルミニウムなどの還元剤を使用します。
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:ハロアルカン)などがあります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
ヘプタデカノイルエタノールアミドは、科学研究において幅広い用途があります。
類似化合物との比較
ヘプタデカノイルエタノールアミドは、次のような他の脂肪酸アミドと類似しています。
アナンダミド: 両方の化合物はエンドカンナビノイド系と相互作用しますが、ヘプタデカノイルエタノールアミドはヘプタデカノイル酸骨格を持ち、構造的にユニークです.
パルミトイルエタノールアミド: この化合物は、抗炎症作用も示しますが、ヘプタデカノイル酸ではなくパルミチン酸骨格を特徴としています.
ヘプタデカノイルエタノールアミドの独自性は、天然組織ではあまり見られない奇数個の炭素(17個)を持つ脂肪酸鎖にあります .
特性
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-59-0 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?
A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.
Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?
A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)
![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)








